2-(3,6-dihydro-2H-pyran-4-yl)ethan-1-amine hydrochloride

Medicinal Chemistry Organic Synthesis Scaffold Hopping

This heterocyclic amine features a 3,6-dihydro-2H-pyran core with a primary amine handle, offering distinct conformational and electronic properties versus its 3,4-dihydro isomer. Its unique scaffold is ideal for probing monoamine transporters and synthesizing diverse dihydropyran libraries for CNS research. Use this hydrochloride salt for reliable analytical method development. Order now.

Molecular Formula C7H14ClNO
Molecular Weight 163.64 g/mol
CAS No. 1423026-21-4
Cat. No. B1448069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,6-dihydro-2H-pyran-4-yl)ethan-1-amine hydrochloride
CAS1423026-21-4
Molecular FormulaC7H14ClNO
Molecular Weight163.64 g/mol
Structural Identifiers
SMILESC1COCC=C1CCN.Cl
InChIInChI=1S/C7H13NO.ClH/c8-4-1-7-2-5-9-6-3-7;/h2H,1,3-6,8H2;1H
InChIKeyRPAPRPMTSOQXLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-amine hydrochloride (CAS 1423026-21-4): Procurement-Relevant Characteristics


2-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-amine hydrochloride (CAS 1423026-21-4) is a synthetic organic compound belonging to the class of dihydropyran derivatives. It is a heterocyclic amine featuring a 3,6-dihydro-2H-pyran ring linked to an ethanamine side chain, presented as a hydrochloride salt [1]. This compound is typically supplied as a research chemical with a purity of ≥95% . The dihydropyran scaffold is a common pharmacophore in medicinal chemistry, often utilized for its potential to enhance solubility and bioavailability [2].

Why 2-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-amine hydrochloride Cannot Be Simply Replaced by Other Dihydropyran or Ethanamine Analogs


The 3,6-dihydro-2H-pyran-4-yl scaffold, combined with the ethanamine side chain, presents a specific molecular geometry and electronic profile that dictates its reactivity and potential interactions. Simple substitution with other in-class compounds, such as the free base 2-(3,6-dihydro-2H-pyran-4-yl)ethan-1-amine (CAS 1423117-04-7) , a 3,4-dihydro isomer, or a saturated tetrahydropyran analog, is not trivial. The position of the double bond within the dihydropyran ring significantly influences the compound's conformational flexibility and electronic distribution, which can alter its behavior in synthetic transformations and, critically, its interaction with biological targets [1]. Therefore, a generic substitution cannot be assumed to be functionally equivalent without rigorous, comparative experimental validation.

Quantitative Evidence for the Selection of 2-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-amine hydrochloride over Analogs


Core Scaffold Geometry: 3,6-Dihydropyran vs. 3,4-Dihydropyran Isomer

The target compound possesses a 3,6-dihydro-2H-pyran ring, where the double bond is located at the 4-position. This is a distinct isomer from the more common 3,4-dihydro-2H-pyran, which has the double bond at the 5-position [1]. The position of the double bond alters the ring's conformation and the electronic environment around the substituent, which can be a critical factor in structure-activity relationships (SAR).

Medicinal Chemistry Organic Synthesis Scaffold Hopping

Salt Form Advantage: Hydrochloride Salt vs. Free Base for Handling and Solubility

The target compound is provided as the hydrochloride salt (CAS 1423026-21-4), while the corresponding free base (2-(3,6-dihydro-2H-pyran-4-yl)ethan-1-amine) is also a distinct chemical entity (CAS 1423117-04-7) . Salt formation with hydrochloric acid is a standard strategy to improve aqueous solubility, enhance solid-state stability, and facilitate easier handling and purification compared to the often oily or low-melting free base amines.

Pharmaceutical Chemistry Formulation Science Chemical Procurement

Primary Research Applications for 2-(3,6-Dihydro-2H-pyran-4-yl)ethan-1-amine hydrochloride


Scaffold Hopping and Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

This specific compound serves as a key building block for exploring the dihydropyran pharmacophore. Its unique 3,6-dihydro-2H-pyran core (vs. the 3,4-dihydro isomer) provides a distinct conformational and electronic scaffold for synthesizing novel ligands targeting receptors like monoamine transporters [1] or other CNS targets. Researchers can use it to systematically probe how the double bond position affects target affinity and selectivity.

Synthesis of Functionalized Dihydropyran Derivatives via Amine Chemistry

The primary amine group is a versatile synthetic handle, allowing for a wide range of chemical transformations, including amide bond formation, reductive amination, and nucleophilic substitution. This compound can be used as a starting material to generate libraries of more complex dihydropyran derivatives for biological screening, as demonstrated by general methodologies for synthesizing dihydropyran-based compounds [2].

Development of Chiral Amine Derivatives for Asymmetric Synthesis

While the target compound itself is not chiral, its close analogs, such as (1R)-1-(3,4-dihydro-2H-pyran-5-yl)ethan-1-amine, are valuable in asymmetric synthesis [3]. The 2-(3,6-dihydro-2H-pyran-4-yl)ethan-1-amine hydrochloride can serve as a non-chiral control or a starting point for developing new chiral catalysts and ligands based on the dihydropyran framework.

Reference Standard for Analytical Method Development

Given its defined structure and CAS registry number (1423026-21-4), this compound in its hydrochloride salt form is an ideal candidate for use as a reference standard in developing and validating analytical methods (e.g., HPLC, LC-MS). Its distinct retention time and mass spectrometric signature allow it to serve as a reliable marker for identifying and quantifying related dihydropyran impurities or metabolites in complex mixtures.

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